Electrical Conductivity: Dibenzanthrone vs. Isoviolanthrone
Dibenzanthrone (Violanthrone) exhibits a distinct electrical conductivity compared to its structural isomer, Isoviolanthrone. This difference is a direct result of their divergent molecular packing motifs, with Dibenzanthrone's C2v symmetry leading to different π-orbital overlap than Isoviolanthrone's centrosymmetric structure [1][2]. While both are organic semiconductors, the magnitude of their electrical response varies, impacting their suitability for specific electronic applications [1].
| Evidence Dimension | Electrical Conductivity (Semiconductor Nature) |
|---|---|
| Target Compound Data | Semiconductor; Energy gap estimated from photoconductivity threshold at 0.84 eV [3]. |
| Comparator Or Baseline | Isoviolanthrone: Semiconductor; Energy gap estimated at 0.93 eV [3]. |
| Quantified Difference | 0.09 eV difference in energy gap estimation. |
| Conditions | Estimated from the threshold of spectral response of photoelectric current [3]. |
Why This Matters
The ~0.1 eV difference in electronic band gap dictates distinct optoelectronic behavior, making Dibenzanthrone the preferred choice over Isoviolanthrone in devices where a specific energy alignment is required.
- [1] Inokuchi, H. (1951). The Electrical Conductivity of the Condensed Polynuclear Aromatic Compounds. Bulletin of the Chemical Society of Japan, 24(5), 222-226. View Source
- [2] Akamatu, H., & Inokuchi, H. (1952). On the Electrical Conductivity of Violanthrone, Iso‐Violanthrone, and Pyranthrone. The Journal of Chemical Physics, 20(9), 1481-1483. View Source
- [3] Inokuchi, H., & Akamatu, H. (1961). Photoconductivity of Violanthrone. The Journal of Chemical Physics, 34(5), 1836-1837. View Source
